molecular formula C11H12F2O4 B1398689 Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate CAS No. 1384476-81-6

Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate

Cat. No.: B1398689
CAS No.: 1384476-81-6
M. Wt: 246.21 g/mol
InChI Key: BIWKZGCZMDNLHC-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate is an organic compound with the molecular formula C11H12F2O4. It is a derivative of benzoic acid, featuring two fluorine atoms and a methoxymethoxy group attached to the benzene ring.

Preparation Methods

The synthesis of ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate typically involves the esterification of 2,6-difluoro-3-(methoxymethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, nucleophiles for substitution, and oxidizing agents for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target proteins.

Comparison with Similar Compounds

Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity compared to other fluorinated benzoates.

Biological Activity

Ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate (CAS No. 1384476-81-6) is a fluorinated benzoate derivative that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including two fluorine atoms and a methoxymethoxy group, which may influence its reactivity and interactions with biological macromolecules.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂F₂O₄
  • Molecular Weight : 246.21 g/mol
  • Structural Features :
    • Fluorination : The presence of fluorine atoms at the 2 and 6 positions enhances the compound's stability and lipophilicity.
    • Methoxymethoxy Group : This ether functionality may contribute to the compound's solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-difluoro-5-(methoxymethoxy)benzene with ethyl cyanoformate in the presence of sec-butyllithium in anhydrous tetrahydrofuran (THF). This method yields the target compound with a reported yield of approximately 82% .

Interaction Studies

Research into the biological activity of this compound has focused on its potential interactions with various biological macromolecules. Preliminary studies suggest that this compound may exhibit significant reactivity towards enzymes and receptors, which could lead to therapeutic applications.

Case Studies

While direct case studies specifically involving this compound are scarce, related research provides insights into its potential applications:

  • Fluorinated Compounds : Studies have demonstrated that fluorinated derivatives can enhance the biological activity of compounds by improving their binding affinity to target proteins. For instance, halogenated derivatives have shown increased antiviral activity against various pathogens .
  • Antiviral Activity : Some fluorinated compounds have been evaluated for their antiviral properties, exhibiting activity against viruses such as hepatitis E and Chikungunya. The presence of fluorine in these compounds often correlates with improved efficacy .

Comparative Analysis

The following table summarizes key structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundTwo fluorine atoms; methoxymethoxy groupPotential antimicrobial and enzyme inhibition
Ethyl 2,6-difluoro-3-methylbenzoateTwo fluorine atoms; methyl groupModerate antimicrobial activity
Ethyl 2-fluoro-3-methoxybenzoateOne fluorine atom; methoxy groupLimited data on biological activity
Ethyl 3-(methoxymethoxy)-benzoateNo fluorine substitutions; methoxymethoxy groupLacks enhanced activity due to no fluorination

Properties

IUPAC Name

ethyl 2,6-difluoro-3-(methoxymethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O4/c1-3-16-11(14)9-7(12)4-5-8(10(9)13)17-6-15-2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWKZGCZMDNLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)OCOC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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